molecular formula C4H8O4S B2627451 2-(Methylsulfonyl)propanoic acid CAS No. 809280-27-1

2-(Methylsulfonyl)propanoic acid

Cat. No. B2627451
CAS RN: 809280-27-1
M. Wt: 152.16
InChI Key: RBKUOSVTNSIAAB-UHFFFAOYSA-N
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Description

“2-(Methylsulfonyl)propanoic acid” is a chemical compound with the molecular formula C4H8O4S . It is a derivative of propanoic acid, where a methylsulfonyl group is attached to the second carbon atom .


Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)propanoic acid” consists of a propanoic acid backbone with a methylsulfonyl group attached to the second carbon atom . The molecular weight of this compound is 152.17 .


Physical And Chemical Properties Analysis

“2-(Methylsulfonyl)propanoic acid” is a solid at room temperature and should be stored at 4°C .

Scientific Research Applications

Analytical Method Development

A study developed a method for the separation of two stereo isomers of a compound related to 2-(Methylsulfonyl)propanoic acid using reverse phase high-performance liquid chromatography. This method can monitor epimerization of the α-carbon of the propanoic acid in the compound by crystallization-induced dynamic resolution (Davadra et al., 2011).

Herbicide Research

Research on methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative of 2-(Methylsulfonyl)propanoic acid, demonstrated its use as a selective herbicide for wild oat control in wheat. The study explored its physiological effects on oat, wild oat, and wheat (Shimabukuro et al., 1978).

Nucleoside Research

A study on the displacement of a methylsulfonyl group in adenosines with cyanide ion was conducted. This research involved treating 8-methylsulfonyladenosines and 2-methylsulfonyladenosines to produce cyanoadenosines and their derivatives, contributing to our understanding of nucleoside chemistry (Matsuda et al., 1979).

Organic Chemistry Applications

Various studies have been conducted focusing on the synthetic routes and applications of derivatives of 3-(phenylsulfonimidoyl)propanoic acid, a related compound. These investigations provide insights into the synthesis of pseudo-dipeptides and explore their conformational properties in solution (Tye & Skinner, 2002).

Biocatalysis in Drug Metabolism

The use of Actinoplanes missouriensis in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator was studied. This showcases the application of biocatalysis in drug metabolism, providing an innovative approach to producing drug metabolites for structural characterization (Zmijewski et al., 2006).

Electrode Surface Treatment

Research on the pretreatment of glassy carbon electrodes with solvents like 2-propanol and its effects on electrode kinetics and adsorption demonstrates the significance of 2-propanol, a derivative of 2-(Methylsulfonyl)propanoic acid, in enhancing the performance of carbon electrode surfaces (Ranganathan et al., 1999).

Advanced Materials Development

A study on the transformation of polyelectrolyte hydrogels to tough materials by forming sulfonate–Zr4+ metal-coordination complexes highlights the versatility of sulfonate-containing compounds in material science. This research opens up new possibilities in biomedical and engineering applications (Yu et al., 2020).

Chemical Engineering

Investigation into the solubility modeling of 4-(Methylsulfonyl)benzaldehyde in various organic solvents at elevated temperatures contributes to the field of chemical engineering and thermodynamics, aiding in the understanding of phase equilibria in different solvent systems (Cong et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, propionic acid, indicates that it is flammable and may be corrosive to metals . It can cause severe skin burns, eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

2-methylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-3(4(5)6)9(2,7)8/h3H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKUOSVTNSIAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)propanoic acid

CAS RN

809280-27-1
Record name 2-(methylsulfonyl)propanoic acid
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